Titanium zinc oxide (TiZnO3)

Description

Titanium zinc oxide (TiZnO3) is a useful research compound. Its molecular formula is O3TiZn and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Titanium zinc oxide (TiZnO3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium zinc oxide (TiZnO3) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Titanium Zinc Oxide (TiZnO3) primarily targets bacterial cells, particularly those that are multi-drug resistant . The compound interacts with the bacterial cell membrane, causing damage and reducing cell viability .

Mode of Action

The mode of action of TiZnO3 involves the production of reactive oxygen species (ROS), which elevates membrane lipid peroxidation . This process causes membrane leakage of reducing sugars, DNA, proteins, and reduces cell viability . The antibacterial activity of TiZnO3 is attributed to the generation of ROS and the release of zinc ions (Zn2+), which cause cell death .

Biochemical Pathways

The biochemical pathways affected by TiZnO3 primarily involve the generation of ROS . ROS are chemically reactive molecules containing oxygen, which can cause significant damage to cell structures. This includes damage to proteins, lipids, and DNA, leading to cell death .

Pharmacokinetics

Studies on similar compounds like zinc oxide (zno) and titanium dioxide (tio2) nanoparticles suggest that they can be orally administered and can cause cardiac damage after oral exposure .

Result of Action

The primary result of TiZnO3’s action is the reduction of bacterial cell viability . By causing membrane leakage and the release of cellular components, TiZnO3 effectively inhibits bacterial growth . This makes it a potential alternative therapeutic against multi-drug resistant bacteria .

Action Environment

The action of TiZnO3 can be influenced by various environmental factors. For instance, in aquatic ecosystems, the presence of TiZnO3 can pose severe environmental hazards due to its potential toxicity . Furthermore, the efficacy of TiZnO3 in treating contaminated water has been highlighted, indicating its potential use in environmental remediation .

Biochemical Analysis

Biochemical Properties

Titanium zinc oxide plays a crucial role in biochemical reactions, particularly due to its interaction with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby contributing to the antioxidant defense system . Additionally, titanium zinc oxide can bind to proteins, altering their conformation and activity. For instance, it has been observed to interact with albumin, leading to changes in its structural stability and function . These interactions highlight the compound’s potential in modulating biochemical pathways and protecting cells from oxidative stress.

Cellular Effects

Titanium zinc oxide exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, titanium zinc oxide can activate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound can upregulate the expression of genes involved in antioxidant defense and downregulate pro-inflammatory genes, thereby promoting cellular health and reducing inflammation. Additionally, titanium zinc oxide has been found to enhance cellular metabolism by increasing the activity of metabolic enzymes and improving mitochondrial function.

Molecular Mechanism

The molecular mechanism of action of titanium zinc oxide involves several key processes. At the molecular level, this compound can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Titanium zinc oxide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. Conversely, it can activate enzymes like SOD and catalase, enhancing their antioxidant activity . Additionally, titanium zinc oxide can modulate gene expression by interacting with transcription factors and epigenetic regulators, thereby influencing cellular responses to stress and injury.

Properties

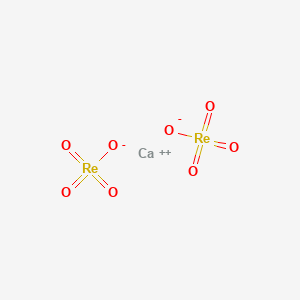

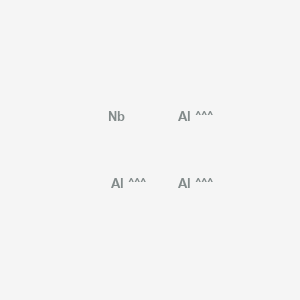

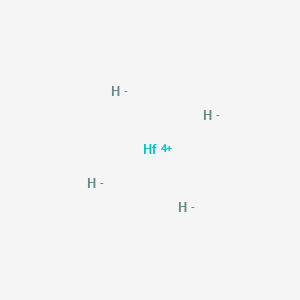

IUPAC Name |

zinc;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Ti.Zn/q3*-2;+4;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFBNCLFYLUNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

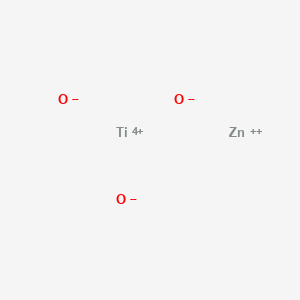

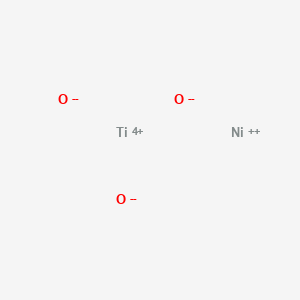

[O-2].[O-2].[O-2].[Ti+4].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3TiZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-43-0, 12651-25-1 | |

| Record name | Zinc titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide (TiZnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium zinc trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC TITANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7BZ613DTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B79919.png)